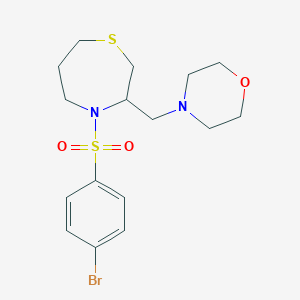
4-((4-((4-溴苯基)磺酰基)-1,4-噻嗪烷-3-基)甲基)吗啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-bromobenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane is a complex organic compound that features a bromophenyl group, a sulfonyl group, a thiazepane ring, and a morpholine ring
科学研究应用
4-(4-bromobenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
Target of Action
It’s worth noting that compounds with similar structures have been studied for their antimicrobial effects .
Biochemical Pathways
It’s known that similar compounds have been associated with antimicrobial activity .
Pharmacokinetics
The lipophilic character of the compound, expressed by the clogP value, seems to suggest a potentially improved antimicrobial effect for most tested bacterial strains .
Result of Action
Compounds with similar structures have shown promising antimicrobial activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromobenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane typically involves multiple stepsThe thiazepane ring is then formed through a cyclization reaction, and finally, the morpholine ring is attached via a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
化学反应分析
Types of Reactions
4-(4-bromobenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
相似化合物的比较
Similar Compounds
4-((4-Bromophenyl)sulfonyl)morpholine: Lacks the thiazepane ring, making it less structurally complex.
4-(4-Bromophenyl)morpholine: Does not contain the sulfonyl group, reducing its potential for hydrogen bonding.
4-Bromophenylacetic acid: Contains a carboxylic acid group instead of the sulfonyl and morpholine groups, leading to different reactivity and applications.
Uniqueness
4-(4-bromobenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane is unique due to its combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
属性
IUPAC Name |
4-[[4-(4-bromophenyl)sulfonyl-1,4-thiazepan-3-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O3S2/c17-14-2-4-16(5-3-14)24(20,21)19-6-1-11-23-13-15(19)12-18-7-9-22-10-8-18/h2-5,15H,1,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGKWHMLKXIWAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
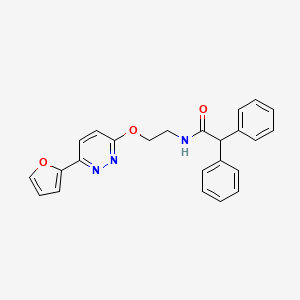
![N-[4-(4-fluorophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide](/img/structure/B2437456.png)
![2-(4-chlorophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2437457.png)

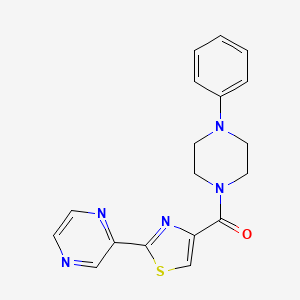

![3-cyclopropaneamido-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2437463.png)
![N-benzyl-3-({[(4-chloro-2-fluorophenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2437465.png)
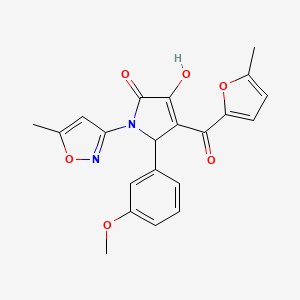
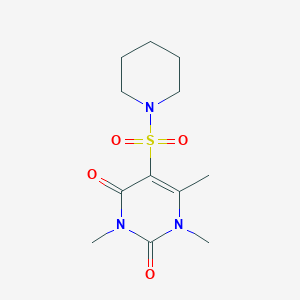
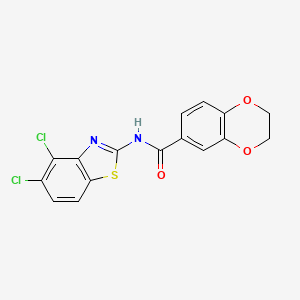
![N-(2,3-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2437474.png)
![N'-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B2437476.png)
![6-chloro-7-(3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B2437477.png)
